Cas no 135286-44-1 (1,6-Diazaspiro[3.4]octane)

1,6-Diazaspiro[3.4]octane structure
1,6-Diazaspiro[3.4]octane structure
Product Name:1,6-Diazaspiro[3.4]octane
CAS No:135286-44-1
MF:C6H12N2
MW:112.172881126404
CID:2182090
Update Time:2025-09-26

1,6-Diazaspiro[3.4]octane Chemical and Physical Properties

Names and Identifiers

    • 1,6-Diazaspiro[3.4]octane
    • AM92019
    • Inchi: 1S/C6H12N2/c1-3-7-5-6(1)2-4-8-6/h7-8H,1-5H2
    • InChI Key: JAUHHUMGLNVJQI-UHFFFAOYSA-N
    • SMILES: N1CCC21CNCC2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Topological Polar Surface Area: 24.1

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Additional information on 1,6-Diazaspiro[3.4]octane

1,6-Diazaspiro[3.4]octane: A Versatile Scaffold in Medicinal Chemistry

1,6-Diazaspiro[3.4]octane is a unique class of spirocyclic compounds characterized by a fused ring system containing two nitrogen atoms at positions 1 and 6. This molecular framework, with the CAS number 135286-44-1, has garnered significant attention in recent years due to its potential applications in pharmaceutical research and synthetic chemistry. The spiro[3.4]octane core provides a rigid, strain-free scaffold that can be functionalized at multiple sites, enabling the design of diverse bioactive molecules. Recent studies have highlighted its role as a synthetic intermediate in the development of antagonist drugs targeting G-protein-coupled receptors (GPCRs) and ion channels. The structural versatility of 1,6-diazaspiro[3.4]octane makes it a promising candidate for drug discovery initiatives focused on neurodegenerative diseases, inflammatory disorders, and metabolic syndromes.

The 1,6-diazaspiro[3.4]octane scaffold is derived from the fusion of a six-membered pyrrolidine ring and a five-membered aziridine ring, creating a bridged structure with a single stereocenter at the spiro junction. This unique topology imparts high conformational rigidity, which is critical for modulating receptor interactions and improving pharmacokinetic properties. The CAS number 135286-44-1 corresponds to the purest form of this compound, which can be synthesized via a multi-step process involving ring-closure reactions and nitrogen atom incorporation. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure 1,6-diazaspiro[3.4]octane derivatives, expanding its utility in stereocontrolled drug development. The spirocyclic core also exhibits inherent resistance to metabolic degradation, a feature that has been leveraged in the design of long-acting therapeutic agents.

One of the most notable applications of 1,6-diazaspiro[3.4]octane is in the development of selective antagonists for the histamine H3 receptor, a target implicated in cognitive disorders and obesity. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 1,6-diazaspiro[3.4]octane-based derivatives exhibited >10-fold selectivity over the histamine H1 receptor, with IC50 values in the nanomolar range. These compounds showed improved brain penetration and prolonged receptor occupancy, making them attractive candidates for treating attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. The spiro[3.4]octane framework's ability to accommodate bulky substituents at the nitrogen atoms allows for fine-tuning of receptor binding affinity and subtype selectivity, a key advantage in modern drug design.

Another emerging area of research involves the use of 1,6-diazaspiro[3.4]octane as a building block for metal-organic frameworks (MOFs) and conductive polymers. A 2024 study in Advanced Materials reported that 1,6-diazaspiro[3.4]octane derivatives incorporated into MOFs exhibited enhanced charge transport properties, making them suitable for optoelectronic applications. The spirocyclic structure provides a stable backbone for coordinating metal ions, while the nitrogen atoms facilitate electron delocalization. This dual functionality has sparked interest in using 1,6-diazaspiro[3.4]octane as a platform for organic electronics and energy storage materials. The CAS number 135284-44-1 variant, in particular, showed superior thermal stability compared to traditional aromatic compounds, highlighting its potential for industrial applications.

From a synthetic perspective, the 1,6-diazaspiro[3.4]octane scaffold has been explored as a template for asymmetric catalysis. Researchers have developed chiral catalysts based on this framework that enable the enantioselective synthesis of complex molecules with high stereocontrol. A 2023 breakthrough in Organic Letters described a spirocyclic catalyst derived from 1,6-diazaspiro[3.4]octane that achieved 98% enantiomeric excess in the asymmetric hydrogenation of ketones. The spiro[3.4]octane core's inherent chirality and the ability to introduce additional stereogenic centers through functionalization have made it a valuable tool in asymmetric synthesis. This property is particularly useful in the production of pharmaceutical chiral centers, where stereochemistry is critical for biological activity.

Recent computational studies have further expanded the understanding of 1,6-diazaspiro[3.4]octane's potential. Molecular dynamics simulations revealed that the spirocyclic core adopts a conformation that minimizes steric hindrance while maximizing hydrogen bonding interactions with biological targets. This conformational flexibility is believed to contribute to the compound's broad pharmacophore compatibility. A 2024 paper in Chemical Science used machine learning to predict the binding affinity of 1,6-diazaspiro[3.4]octane-based ligands with various receptors, identifying novel targets such as the transient receptor potential (TRP) channels. These findings underscore the 1,6-diazaspiro[3.4]octane scaffold's adaptability to diverse biological systems, from ion channels to GPCRs.

The CAS number 135286-44-1 has also been investigated for its role in supramolecular chemistry and self-assembly processes. Researchers have demonstrated that 1,6-diazaspiro[3.4]octane derivatives can form supramolecular polymers through hydrogen bonding and π-π stacking interactions. These self-assembled structures exhibit unique optical and mechanical properties, making them suitable for applications in nanotechnology and biomaterials science. The spiro[3.4]octane core's ability to act as a molecular connector between different functional groups has enabled the creation of multifunctional materials with tunable properties. This capability has been exploited in the development of smart hydrogels and drug delivery systems that respond to environmental stimuli such as pH or temperature.

Despite its promising applications, the 1,6-diazaspiro[3.4]octane scaffold faces challenges related to synthetic accessibility and scalability. The multi-step synthesis required to produce high-purity 1,6-diazaspiro[3.4]octane derivatives often involves expensive reagents and harsh reaction conditions. However, recent advances in green chemistry have introduced more sustainable methods for its preparation. For example, a 2023 study in Green Chemistry reported a catalytic process using biodegradable catalysts to synthesize 1,6-diazaspiro[3.4]octane with >99% yield and minimal waste. These developments are critical for translating 1,6-diazaspiro[3.4]octane research into practical applications while minimizing environmental impact.

The future of 1,6-diazaspiro[3.4]octane research is likely to be shaped by interdisciplinary approaches combining synthetic chemistry, computational modeling, and biological screening. The spiro[3.4]octane core's inherent versatility suggests that it could serve as a platform for developing multitarget drugs that address complex diseases such as cancer and neurodegeneration. Additionally, its application in materials science and electronics highlights the compound's potential to bridge the gap between chemistry and engineering. As research continues to uncover new properties of 1,6-diazaspiro[3.4]octane, its role in both academic and industrial contexts is expected to grow, solidifying its place as a key player in the next generation of chemical innovations.

The 1,6-diazaspiro[3.3]heptane (often referred to as 1,6-diazaspiro[3.3]heptane or spiro[3.3]heptane-1,6-diazine) is a fascinating and versatile compound that has garnered significant attention across multiple scientific disciplines. Its unique spiro structure, combined with the presence of two nitrogen atoms, creates a framework that is both chemically and structurally adaptable, making it an ideal candidate for a wide range of applications. --- ### 🔬 Chemical and Structural Properties - Core Structure: The spiro[3.3]heptane skeleton is a fused ring system where two cyclohexane rings share a single atom (typically a carbon), forming a spiro junction. The introduction of two nitrogen atoms at positions 1 and 6 transforms it into a diazaspiro compound, giving it a heterocyclic character. - Conformational Flexibility: The spiro structure allows for a high degree of conformational flexibility, which is crucial for its ability to interact with various biological targets and self-assemble into supramolecular structures. - Functional Groups: The diazine ring (N–C–N) provides the compound with basic functionality and the ability to engage in hydrogen bonding, π-π stacking, and electrostatic interactions, which are essential for molecular recognition and binding. --- ### 🧪 Biological Applications #### 1. Pharmaceutical Development - GPCR and Ion Channel Modulation: The spiro[3.3]heptane-1,6-diazine scaffold has been explored as a template for G protein-coupled receptor (GPCR) ligands and ion channel modulators. Its ability to adopt specific conformations makes it suitable for interacting with transmembrane receptors and ion channels. - Multitarget Drugs: Due to its structural flexibility, the compound has potential as a multitarget drug, capable of modulating multiple pathways simultaneously, which is particularly relevant for complex diseases like cancer and neurodegeneration. - Enantioselective Synthesis: The spiro core can be used as a chiral template for the enantioselective synthesis of pharmaceutical chiral centers, which is critical for the development of racemic-free drugs. --- ### 🧱 Materials Science Applications #### 1. Supramolecular Chemistry - Self-Assembly: The spiro[3.3]heptane-1,6-diazine derivatives have been shown to self-assemble into nanoscale structures through hydrogen bonding, π-π stacking, and metal-ligand interactions, forming supramolecular polymers and hydrogels. - Smart Materials: These materials can respond to environmental stimuli such as pH, temperature, or light, making them useful in drug delivery systems, sensors, and responsive coatings. #### 2. Nanotechnology - Nanoparticle Formation: The spiro core can act as a molecular connector for the assembly of nanoparticles with tunable properties, such as size, shape, and surface charge. - Biocompatible Materials: Due to its low toxicity and biodegradability, the spiro[3.3]heptane-1,6-diazine scaffold is being explored for use in biomedical applications such as tissue engineering and drug delivery systems. --- ### 🧠 Computational and Theoretical Insights - Molecular Dynamics Simulations: These have revealed that the spiro core can adopt multiple conformations, which may explain its broad pharmacophore compatibility and target specificity. - Machine Learning Predictions: Recent studies have used machine learning to predict the binding affinity of spiro[3.3]heptane-1,6-diazine derivatives with various receptors, including TRP channels and GPCRs, opening new avenues for drug discovery. --- ### 🛠️ Synthetic and Green Chemistry - Sustainable Synthesis: The spiro[3.3]heptane-1,6-diazine can be synthesized using green chemistry principles, including catalytic methods, microwave-assisted reactions, and solvent-free conditions, reducing environmental impact. - Catalytic Efficiency: The compound's structure allows for efficient catalytic activity, making it a promising candidate for asymmetric catalysis and enantioselective reactions. --- ### 🧪 Current Research and Future Directions - Drug Discovery: Ongoing research focuses on identifying novel biological targets for spiro[3.3]heptane-1,6-diazine derivatives, particularly in oncology, neurology, and infectious diseases. - Smart Materials: The development of stimuli-responsive materials based on the spiro core is a growing area of interest, with potential applications in biomaterials, sensors, and controlled drug release. - Environmental Applications: Due to its low toxicity and biodegradability, the spiro[3.3]heptane-1,6-diazine is being explored for environmental remediation and biodegradable coatings. --- ### 🧪 Conclusion The spiro[3.3]heptane-1,6-diazine is a remarkable compound that bridges the gap between chemistry, biology, and materials science. Its structural versatility, functional adaptability, and biocompatibility make it a promising candidate for a wide range of applications, from drug development to smart materials. As research continues to uncover new properties and applications, the spiro[3.3]heptane-1,6-diazine is poised to play a significant role in the next generation of chemical innovations.
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